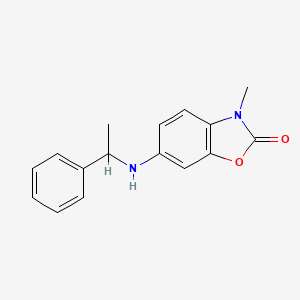![molecular formula C17H21N3O B7593861 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPE is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone is not yet fully understood, but it has been shown to interact with a number of different cellular targets. For example, 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been shown to inhibit the activity of certain enzymes and receptors, and to modulate the expression of various genes and proteins.
Biochemical and Physiological Effects:
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone as a research tool is its versatility, with researchers able to investigate its effects in a range of different experimental systems. However, one limitation of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more widely available for use in research. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone, and to investigate its potential applications in a range of different diseases and conditions.
Synthesemethoden
The synthesis of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone can be achieved through a multi-step process that involves the reaction of 2-methyl-4-(2-methylphenyl)pyrrole with hydrazine hydrate, followed by the reaction of the resulting pyrazole derivative with ethyl chloroacetate. This method has been demonstrated to be effective in producing high yields of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone with good purity.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. One area of particular interest has been its potential as a therapeutic agent for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
1-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-4-7-16(13)15-10-14(2)20(11-15)17(21)12-19-9-5-8-18-19/h3-9,14-15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJHXDHVPYVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)CN2C=CC=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)


